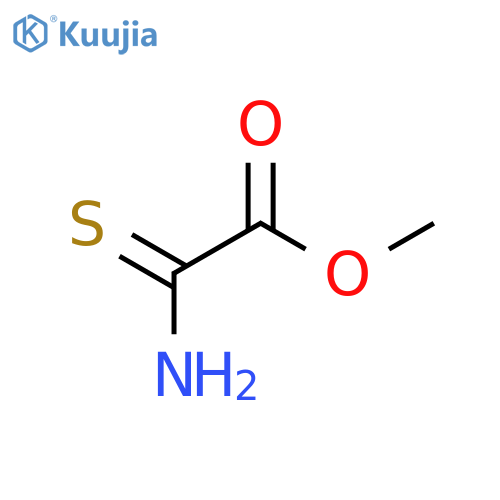Cas no 86563-22-6 (methyl carbamothioylformate)

methyl carbamothioylformate structure
商品名:methyl carbamothioylformate
methyl carbamothioylformate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, aminothioxo-, methyl ester
- Acetic acid,aminothioxo-,methyl ester (9CI)
- methyl 2-amino-2-sulfanylideneacetate
- methyl thiocarbamoylformate
- 86563-22-6
- FT-0752446
- methylcarbamothioylformate
- methyl 2-amino-2-thioxoacetate
- SCHEMBL2592313
- methyl carbamothioylformate
- Acetic acid,aminothioxo-,methyl ester (9CI)
- DTXSID60575128
- Methyl amino(sulfanylidene)acetate
- AKOS006309586
- BOOOPNVCLWZMAH-UHFFFAOYSA-N
- EN300-81712
-
- MDL: MFCD11113319
- インチ: InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)
- InChIKey: BOOOPNVCLWZMAH-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C(=S)N
計算された属性
- せいみつぶんしりょう: 119.00409958g/mol
- どういたいしつりょう: 119.00409958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 84.4Ų
methyl carbamothioylformate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B497698-100mg |
methyl carbamothioylformate |
86563-22-6 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-81712-0.5g |
methyl carbamothioylformate |
86563-22-6 | 95% | 0.5g |
$656.0 | 2023-09-02 | |
| Enamine | EN300-81712-10g |
methyl carbamothioylformate |
86563-22-6 | 95% | 10g |
$3622.0 | 2023-09-02 | |
| A2B Chem LLC | AC14204-2.5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
| 1PlusChem | 1P004LWC-5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 5g |
$3076.00 | 2025-02-21 | |
| A2B Chem LLC | AC14204-1g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 1g |
$922.00 | 2024-04-19 | |
| 1PlusChem | 1P004LWC-50mg |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 50mg |
$291.00 | 2025-02-21 | |
| A2B Chem LLC | AC14204-5g |
Acetic acid, aminothioxo-, methyl ester |
86563-22-6 | 95% | 5g |
$2607.00 | 2024-04-19 | |
| Enamine | EN300-81712-5.0g |
methyl carbamothioylformate |
86563-22-6 | 95% | 5.0g |
$2443.0 | 2023-02-12 | |
| TRC | B497698-10mg |
methyl carbamothioylformate |
86563-22-6 | 10mg |
$ 50.00 | 2022-06-07 |
methyl carbamothioylformate 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
86563-22-6 (methyl carbamothioylformate) 関連製品
- 16982-21-1(2-Thiooxamic acid ethyl ester)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量